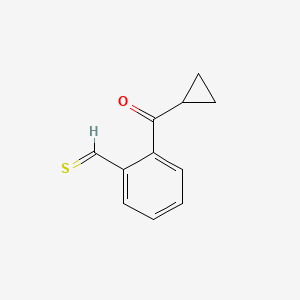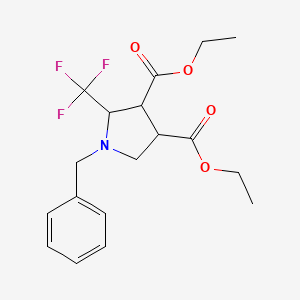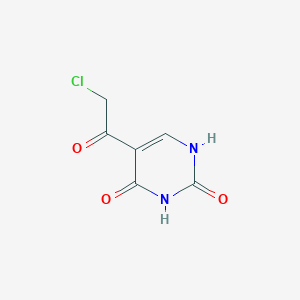![molecular formula C13H13BN4O2 B13097639 (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: is a boronic acid derivative with a unique structure that includes an imidazo[4,5-c]pyridazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid typically involves the following steps:
Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the imidazo[4,5-c]pyridazine core using ethylating agents such as ethyl iodide or ethyl bromide.
Attachment of the phenylboronic acid moiety: This is usually done through a Suzuki-Miyaura coupling reaction, where the imidazo[4,5-c]pyridazine derivative is coupled with a phenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the imidazo[4,5-c]pyridazine ring.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazo[4,5-c]pyridazine ring system can interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the imidazo[4,5-c]pyridazine ring, making it less versatile in biological applications.
(3-(9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
(3-(9-Methyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.
Uniqueness: : The presence of the ethyl group in (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid enhances its lipophilicity and may improve its interaction with biological membranes and targets, making it a unique and valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H13BN4O2 |
|---|---|
Peso molecular |
268.08 g/mol |
Nombre IUPAC |
[3-(7-ethylimidazo[4,5-c]pyridazin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN4O2/c1-2-18-8-15-12-11(7-16-17-13(12)18)9-4-3-5-10(6-9)14(19)20/h3-8,19-20H,2H2,1H3 |
Clave InChI |
UNNQFGPXPKGMRH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CN=NC3=C2N=CN3CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


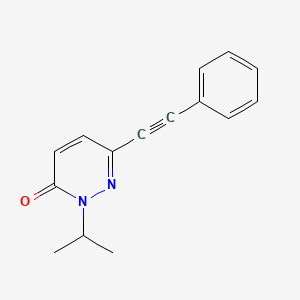
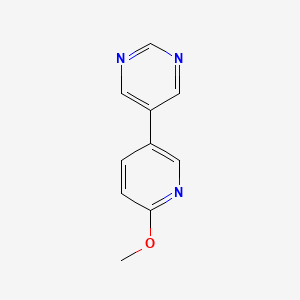
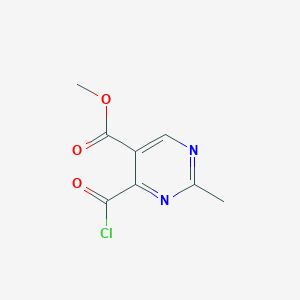
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
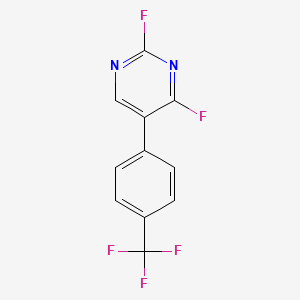
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
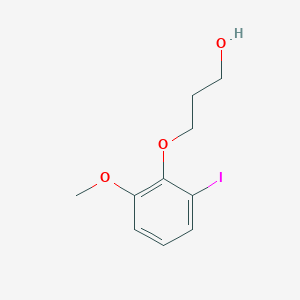
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
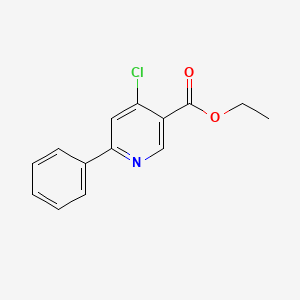
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
